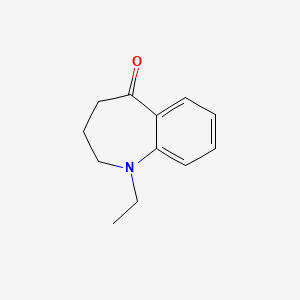

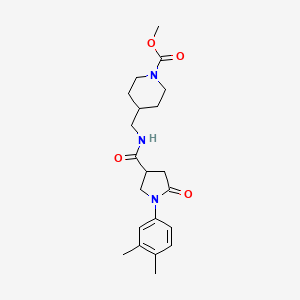

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a member of the benzazepine class of chemicals, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. Benzazepines are known for their diverse pharmacological activities, including their use in the development of cardiovascular and central nervous system drugs .

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through various routes. One approach involves the reductive amination of benzyl alkyl ketone with alpha-(aminomethyl)benzyl alcohol or the addition of a Grignard reagent to an oxazolidine derived from substituted phenylacetaldehyde . Another method includes converting indanone or tetralone to a cyanohydrin, followed by hydrogenolysis, lactamization, and reduction to yield bicyclic aryl piperidine or homopiperidine . Additionally, cyclization reactions of phenacylamines with organolithium reagents have been used to synthesize dihydro-3H-3-benzazepine derivatives10.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been confirmed through various analytical techniques, including X-ray diffraction. For instance, the structure of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine was elucidated using this method . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets such as muscarinic receptors .

Chemical Reactions Analysis

Benzazepine derivatives can undergo various chemical reactions, including methylation, cyclization, and dehydration. Methylation of tetrahydro-5-oxo-1H-1-benzazepine has been achieved using lithium di-isopropylamide, although attempts to alkylate with di-iodoethane were unsuccessful . Cyclization of amino lactones at high temperatures can lead to the formation of tetrahydro-1H-2-benzazepin-1-ones, which can further dehydrate to form dihydro-1H-2-benzazepin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. These properties are important for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydroxy group in the 5-position of tetrahydro-[1H]-2-benzazepin-4-ones can confer selective antagonism of muscarinic (M3) receptors, which is significant for their potential use as therapeutic agents . The synthesis of these compounds often involves complex reactions, such as ring-closing metathesis and reductive amination, to introduce the desired functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthetic Methods and Derivatives: Research has explored various methods to synthesize and modify compounds similar to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. For instance, studies have developed methods to synthesize N-(3-methoxyphenyl)isonipecotic acid, leading to derivatives of 2,3,4,5-tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one (Lennon & Proctor, 1979). Similarly, research has synthesized 1,2-Diphenyl-4,5-dihydro-3H-3-benzazepine derivatives through cyclization reactions (Kihara et al., 2006).

Applications in Chemistry and Pharmacology

- Chemical and Pharmacological Properties: Research has also investigated the chemical properties and potential pharmacological applications of similar compounds. For example, studies have explored the synthesis of 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, examining their transformations and chemical characteristics (Ackerman et al., 1972). Additionally, there has been research on bridged-ring nitrogen compounds, analyzing their synthesis and structure to understand their potential as dopamine analogues (Gentles et al., 1991).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPVJNTYIVJYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)